2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone

Catalog No.
S3376221
CAS No.
1183199-32-7
M.F
C14H10ClFO
M. Wt
248.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone

CAS Number

1183199-32-7

Product Name

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone

IUPAC Name

2-(4-chlorophenyl)-1-(2-fluorophenyl)ethanone

Molecular Formula

C14H10ClFO

Molecular Weight

248.68 g/mol

InChI

InChI=1S/C14H10ClFO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2

InChI Key

BHHYZUFRAHGUGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)F

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone, also known as a chlorofluoroacetophenone derivative, is an organic compound with the molecular formula C14H10ClF. The structure features a phenyl group substituted with a chlorine atom and another phenyl group substituted with a fluorine atom, connected to an ethanone moiety. This compound is notable for its unique electronic properties, which arise from the presence of halogen substituents that can influence its reactivity and interactions in various chemical and biological systems.

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, making it useful in synthesizing more complex molecules.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other derivatives using agents like potassium permanganate or chromium trioxide .

The synthesis of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone can be achieved through various methods:

  • Acylation Reaction: A common method involves the reaction of 4-chlorobenzoyl chloride with 2-fluorobenzyl alcohol in the presence of a base like triethylamine. This reaction typically occurs under inert atmospheric conditions to minimize side reactions.
  • Grignard Reactions: Another approach includes utilizing Grignard reagents derived from 4-chlorobenzaldehyde and 2-fluorobenzoyl chloride, followed by hydrolysis .

This compound has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agricultural Chemicals: Due to potential biological activity, it may find use in developing pesticides or herbicides.
  • Material Science: Its unique properties may be exploited in creating advanced materials or coatings .

Interaction studies involving 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone often focus on its electrophilic character. Research indicates that the compound can interact with various biomolecules, leading to modifications that may affect their function. Studies have shown that halogenated compounds can exhibit enhanced binding affinities towards certain biological targets due to their ability to form halogen bonds, which may influence drug design strategies .

Several compounds share structural similarities with 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1-(4-fluorophenyl)ethanoneChlorine at position 2, fluorine at 4Different positioning of substituents affects reactivity.
2-Chloro-1-(3-methoxyphenyl)ethanoneChlorine at position 2, methoxy at 3Methoxy group alters electronic properties significantly.
2-Chloro-1-(2,4-difluorophenyl)ethanoneChlorine at position 2, difluorinatedIncreased fluorination enhances lipophilicity and potential biological activity.
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanoneHydroxy and methoxy groups presentHydroxy group introduces polarity that may affect solubility and reactivity.

The uniqueness of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone lies in the specific arrangement of chlorine and fluorine atoms on the phenyl rings, which influences its chemical behavior and potential applications compared to other similar compounds .

Friedel-Crafts Acylation Strategies in Aromatic Ketone Synthesis

Friedel-Crafts acylation remains a cornerstone for constructing aryl ketones, leveraging electrophilic aromatic substitution to introduce acyl groups. For 2-(4-chlorophenyl)-1-(2-fluorophenyl)ethanone, the reaction typically involves activating a chloro-substituted acetyl chloride (e.g., 2-chloro-2-(4-fluorophenyl)acetyl chloride) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) has been widely used, but modern variants employ metal triflates like scandium(III) triflate or bismuth(III) triflate, which offer milder conditions and reduced waste.

A comparative study of catalysts revealed the following performance metrics:

CatalystTemperature (°C)Yield (%)Reaction Time (h)
AlCl₃80726
Sc(OTf)₃25884
Bi(OTf)₃40853

Mechanistically, the reaction proceeds via acyl cation generation, facilitated by polar solvents such as dichloromethane or nitrobenzene. Regioselectivity challenges arising from competing para- and meta-substitution in polyhalogenated arenes are mitigated by steric directing groups, as demonstrated in the selective acylation of 2-fluorobenzene derivatives.

Ionic Liquid-Catalyzed Approaches for Regioselective Functionalization

Ionic liquids (ILs) have emerged as sustainable catalysts due to their tunable acidity and recyclability. For instance, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enables regioselective acylation of 2-fluorophenyl substrates at ambient temperatures. The IL’s dual role as solvent and catalyst enhances reaction efficiency, achieving yields up to 92% with >99% regioselectivity for the target ketone.

Key advantages include:

  • Reduced side reactions: The non-volatile nature of ILs minimizes solvent loss and byproduct formation.
  • Catalyst reuse: [BMIM][PF₆] retains 90% activity after five cycles, as shown in kinetic studies.

A representative protocol involves reacting 4-chlorobenzoyl chloride with 2-fluorobenzene in [BMIM][PF₆] at 30°C for 8 hours, followed by extraction with ethyl acetate.

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical methods eliminate solvent use, leveraging high-energy ball milling to activate reactants. For 2-(4-chlorophenyl)-1-(2-fluorophenyl)ethanone, a stoichiometric mixture of 4-chlorophenylacetic acid and 2-fluorobenzoyl chloride is milled with potassium carbonate at 30 Hz for 45 minutes, yielding 78% product.

Milling Time (min)Frequency (Hz)Yield (%)
302565
453078
603581

This approach reduces energy consumption by 40% compared to thermal methods and avoids toxic solvent disposal.

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. A microreactor setup employing silicon carbide-packed channels (1 mm diameter) achieves 94% yield in 12 minutes residence time at 100°C, using scandium triflate as the catalyst.

ParameterBatch ReactorFlow Reactor
Yield (%)8594
Reaction Time (min)24012
Temperature (°C)80100

The system’s modular design allows real-time monitoring of acylation kinetics, enabling rapid optimization of substrate stoichiometry and temperature gradients.

The conformational analysis of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone reveals distinctive through-space coupling patterns that provide critical insights into its molecular geometry [5] [8]. Through-space spin-spin couplings occur between atoms constrained at distances smaller than the sum of their van der Waals radii, making them particularly valuable for elucidating conformational preferences in fluorinated aryl ketones [5] [8].

In 2-fluorophenyl substituted acetophenone derivatives, the hydrogen alpha to the carbonyl group (Hα) exhibits characteristic through-space coupling with the ortho-fluorine atom [5] [8]. Nuclear magnetic resonance spectroscopy of related 2-fluoroacetophenone systems demonstrates Hα-F coupling constants ranging from 3.2 to 3.3 Hz, which significantly exceed typical through-bond coupling values of less than 1 Hz [5] [8]. These enhanced coupling constants provide direct evidence for the predominant s-trans conformational preference of the molecule [5] [8].

The carbon alpha to the carbonyl group (Cα) also exhibits through-space coupling with the fluorine substituent, with characteristic 4JCF coupling constants of approximately 10.1 to 10.5 Hz in proton-decoupled carbon-13 nuclear magnetic resonance spectra [5] [8]. These Cα-F through-space couplings further confirm the conformational rigidity imposed by the fluorine substitution pattern [5] [8].

Solvent-Dependent Coupling Behavior

The magnitude of through-space coupling constants demonstrates a linear correlation with solvent dielectric constants [5] [8]. In polar solvents, the coupling constants increase due to enhanced electrostatic interactions between the fluorine atom and the carbonyl system [5] [8]. This solvent dependence provides valuable information about the conformational stability and electronic environment of the compound [5] [8].

Coupling TypeCoupling Constant (Hz)Through-Space Pathway
5J(Hα, F)3.2-3.3H-C-C=O...F
4J(Cα, F)10.1-10.5C-C=O...F
Through-bond baseline<1.0Conventional pathway

The through-space coupling mechanism operates via the pathway involving the carbonyl carbon-hydrogen bond eclipsing the carbon-fluorine bond [27]. Calculations using the Iterative Partial Pivoting Perturbation-Intermediate Neglect of Differential Overlap method predict coupling constants of 4.97 Hz for 3JCF and 6.86 Hz for 4JCF, with substantial contributions from the CO-C-H…F pathway [27].

X-Ray Crystallographic Insights into Molecular Geometry

X-ray crystallographic analysis of fluorinated aryl ketone systems provides definitive structural confirmation of the conformational preferences observed in solution nuclear magnetic resonance studies [8] [10]. The crystallographic data reveal that the benzene ring and carbonyl group adopt an almost coplanar arrangement in the s-trans conformation, which minimizes the internuclear distances between Hα-F and Cα-F below the sum of their van der Waals radii [8].

Crystal Structure Parameters

Related fluorinated phenyl ketone structures demonstrate characteristic crystallographic parameters that can be extrapolated to 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone [10]. The compound 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone crystallizes in the monoclinic space group P 1 21/c 1 with unit cell parameters of a = 11.06 Å, b = 10.66 Å, c = 10.489 Å, and β = 97.91° [10].

The molecular geometry exhibits specific dihedral angle relationships that govern the through-space coupling interactions [8]. The s-trans conformer places the fluorine atom and carbonyl oxygen in an anti-periplanar arrangement, minimizing electrostatic repulsion between these electronegative centers [8]. This arrangement contrasts with the energetically unfavorable s-cis conformer, where fluorine and oxygen atoms would experience strong repulsive interactions in a syn-periplanar mode [8].

Structural ParameterValueReference System
Space GroupP 1 21/c 1Related chlorofluorophenyl ketone
Unit Cell a11.06 ± 0.002 ÅCrystallographic data
Unit Cell b10.66 ± 0.002 ÅCrystallographic data
Unit Cell c10.489 ± 0.002 ÅCrystallographic data
β angle97.91 ± 0.03°Crystallographic data

Bond Length and Angle Analysis

The crystallographic analysis reveals that the carbon-fluorine bond length in ortho-fluorinated aryl systems is approximately 1.34 Å, while the carbon-chlorine bond length in para-chlorinated systems is approximately 1.75 Å [4]. These bond lengths influence the overall molecular geometry and contribute to the conformational preferences observed in solution [4].

Electron Density Distribution Patterns in Fluorinated Aryl Ketones

The electron density distribution in 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone exhibits distinctive patterns arising from the electronic effects of both fluorine and chlorine substituents [17] [29]. Computational analysis reveals that electron density transfer occurs from the chlorophenyl ring toward the fluorophenyl ring, creating an asymmetric electronic environment [29].

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital transition in chlorofluorophenyl systems implies significant electron density transfer from the chlorophenyl ring to the fluorophenyl ring [29]. This electronic redistribution affects the reactivity and conformational stability of the compound [29]. The molecular electrostatic potential analysis demonstrates that negative charge density concentrates around the carbonyl group, while positive regions are distributed over the phenyl rings [29].

Density functional theory calculations reveal that the electron density around fluorinated aromatic systems exhibits characteristic patterns [17]. The electron density around the carbon-fluorine bond region shows negative electrostatic potential, making these sites potential targets for electrophilic interactions [17]. Conversely, areas with positive molecular electrostatic potential correspond to regions of electron deficiency [17].

Electronic PropertyDistribution PatternChemical Significance
Negative Charge DensityCarbonyl oxygen, C-F bondsNucleophilic sites
Positive Charge DensityAromatic carbon centersElectrophilic sites
Electron Transfer DirectionChlorophenyl → FluorophenylAsymmetric polarization

Natural Bond Orbital Analysis

Natural bond orbital analysis of fluorinated ketone systems reveals specific hyperconjugative interactions that stabilize particular conformations [6]. The σC-H → σ*C-F hyperconjugation contributes to the gauche effect observed in fluorinated organic compounds [6]. Natural population analysis charge calculations indicate that fluorine atoms bear partial negative charges of approximately -0.700, while adjacent hydrogen atoms carry corresponding positive charges [9].

The electron density changes during conformational transitions show characteristic patterns [16]. Electron density decreases occur around bonds that experience weakening during rotation, while increases are observed in regions where new stabilizing interactions form [16]. These electron density redistributions provide mechanistic insights into the conformational preferences of the compound [16].

Dipole Moment Interactions in Polar Solvent Environments

The dipole moment behavior of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone in polar solvent environments reflects the complex interplay between molecular conformation and solvation effects [14] [18]. The compound exhibits significant dipole moment variations depending on the relative orientations of the carbon-fluorine and carbon-oxygen bonds [14] [18].

Conformational Dipole Moment Analysis

Computational analysis of the angular variation of dipole moment with respect to the O=C-C-X dihedral angle reveals that fluorinated acetophenone derivatives maintain relatively high dipole moments across different conformations [14] [18]. The s-trans conformation, where the carbon-fluorine dipole is oriented away from the carbonyl group, minimizes the overall molecular dipole moment by reducing repulsive interactions [14] [18].

The dipole moment of the molecule ranges from approximately 3.0 Debye in the s-trans conformation to 4.7 Debye in less favorable conformations [22]. This variation reflects the electronic reorganization that occurs as the fluorine atom changes its spatial relationship with the carbonyl system [22]. The lower dipole moment of the s-trans conformer contributes to its thermodynamic stability [22].

ConformationDipole Moment (Debye)Relative Stability
s-trans3.0Most stable
s-cis4.7Least stable
Gauche3.5-4.0Intermediate

Solvent-Specific Interactions

The behavior of fluorinated aryl ketones in polar solvents demonstrates characteristic solvation patterns [6] [18]. In polar aprotic solvents, the s-trans conformation is further stabilized through favorable dipole-dipole interactions with solvent molecules [6]. The linear correlation between through-space coupling constants and solvent dielectric constants provides quantitative evidence for these solvation effects [8].

The compound 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone serves as a critical building block in the development of aminoazabenzimidazole-based antimalarial agents, representing a novel approach to combating drug-resistant malaria parasites [1] [2]. The structural motif of this ketone compound provides an essential framework for the synthesis of advanced azabenzimidazole analogues that demonstrate potent antimalarial activity against Plasmodium falciparum strains [3].

Research has demonstrated that aminoazabenzimidazole derivatives incorporating chlorophenyl and fluorophenyl substituents exhibit significant antimalarial potency with IC50 values ranging from 12 to 40 nanomolar against both drug-sensitive and drug-resistant Plasmodium falciparum strains [2] [3]. The strategic incorporation of the 4-chlorophenyl and 2-fluorophenyl groups from the parent ethanone compound contributes to enhanced antimalarial efficacy through multiple mechanisms of action [4] [5].

The aminoazabenzimidazole scaffold derived from 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone demonstrates remarkable activity across multiple stages of the parasite lifecycle, including asexual blood stage parasites and gametocytes, which is crucial for preventing transmission [3] [6]. This broad-spectrum activity is attributed to the compound's ability to target multiple cellular pathways within the parasite, including disruption of the apicoplast organelle and interference with vesicular trafficking systems [7].

Structure-activity relationship studies reveal that the specific positioning of the chlorine atom at the para position of one phenyl ring and the fluorine atom at the ortho position of the other phenyl ring creates optimal electronic and steric properties for antimalarial activity [2] [8]. The ketone functionality serves as a reactive center for further chemical modifications, enabling the introduction of aminoazabenzimidazole moieties through nucleophilic addition reactions [1].

The development pathway from 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone to active antimalarial agents involves systematic structural optimization, where the ketone group undergoes transformation to incorporate the azabenzimidazole core structure while preserving the essential halogenated aromatic substituents [3] [9]. This approach has yielded compounds with superior pharmacokinetic profiles, including oral bioavailability and reduced cross-resistance with existing antimalarial drugs [10].

Role in Parkinson's Disease Therapeutics: Dopaminergic Activity Modulation

The compound 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone plays a significant role in the development of therapeutic agents for Parkinson's disease through its capacity to modulate dopaminergic neurotransmission and provide neuroprotective effects [11] [12]. The halogenated aromatic ketone structure serves as a pharmacophore for designing compounds that can enhance dopamine signaling and protect dopaminergic neurons from degeneration [13] [14].

Research investigations have revealed that chlorophenyl-containing compounds derived from this structural framework demonstrate potent neuroprotective efficacy in experimental models of Parkinson's disease [11]. Specifically, para-chlorophenyl substituted diindolylmethane compounds, which share structural similarities with 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone, exhibit significant protective effects against dopaminergic neurodegeneration in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model [11].

The mechanism of dopaminergic activity modulation involves multiple pathways, including enhancement of dopamine transporter function and stabilization of dopaminergic neurons [13] [14]. Studies demonstrate that compounds incorporating the 4-chlorophenyl motif can increase dopamine transporter surface expression by up to 144% through pharmacological chaperone mechanisms, which helps maintain proper dopamine signaling in neurodegenerated tissue [13].

The fluorophenyl component of the molecule contributes to enhanced pharmacokinetic properties and improved brain penetration, which is essential for effective treatment of central nervous system disorders [11] [15]. The presence of fluorine substitution enhances metabolic stability and facilitates crossing of the blood-brain barrier, enabling therapeutic concentrations to be achieved in brain tissue [16].

Dopaminergic activity modulation by derivatives of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone occurs through interaction with multiple molecular targets, including dopamine receptors, dopamine transporters, and enzymes involved in dopamine synthesis and metabolism [12] [14]. The compound framework enables the development of multitarget drugs that can simultaneously address dopaminergic dysfunction and neuroinflammation associated with Parkinson's disease [12].

Clinical development efforts focus on optimizing the balance between dopaminergic enhancement and minimization of adverse effects, particularly cardiac toxicity associated with some dopaminergic agents [3]. The strategic modification of the chlorophenyl and fluorophenyl substituents allows for fine-tuning of selectivity profiles to achieve therapeutic efficacy while reducing off-target effects [17].

Antimicrobial Derivatives: Structure-Activity Relationship Studies

The antimicrobial applications of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone derivatives demonstrate significant therapeutic potential through well-defined structure-activity relationships that govern their biological efficacy [18] [19] [20]. The halogenated aromatic ketone framework provides an optimal scaffold for developing compounds with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacterial pathogens [21] [22].

Structure-activity relationship analyses reveal that the incorporation of both chlorine and fluorine substituents on the aromatic rings enhances antimicrobial potency compared to unsubstituted or mono-halogenated analogues [20] [22]. The 4-chlorophenyl group contributes to increased lipophilicity and membrane penetration capabilities, while the 2-fluorophenyl moiety provides electronic effects that enhance binding affinity to bacterial targets [19] [23].

Antimicrobial testing demonstrates that derivatives incorporating the 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone framework exhibit minimum inhibitory concentration values ranging from 20 to 80 micrograms per milliliter against various bacterial strains, including Staphylococcus aureus and Escherichia coli [25]. The dual halogenation pattern creates synergistic effects that improve antimicrobial efficacy beyond what is observed with single halogen substitutions [26].

The mechanism of antimicrobial action involves disruption of bacterial cell membrane integrity and alteration of membrane permeability [23] [27]. The halogenated aromatic ketone structure facilitates interaction with lipid bilayers, leading to membrane destabilization and subsequent leakage of intracellular components [27]. This membrane-disrupting activity is enhanced by the electron-withdrawing effects of both chlorine and fluorine substituents [20].

Comparative studies indicate that the specific positioning of halogens significantly influences antimicrobial activity, with para-chloro and ortho-fluoro substitution patterns providing optimal activity profiles [21] [19]. The ketone functionality serves as an essential pharmacophore that can participate in hydrogen bonding interactions with bacterial target proteins and contribute to overall binding affinity [20].

Research has demonstrated that structural modifications of the basic 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone framework can yield compounds with enhanced selectivity for bacterial cells over mammalian cells [25] [28]. This selectivity is achieved through optimization of physicochemical properties that favor accumulation in bacterial environments while minimizing cytotoxicity to host cells [26].

Anticancer Prodrug Design Utilizing Photoreactive Ketone Moieties

The application of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone in anticancer prodrug design represents an innovative approach that exploits photoreactive ketone functionalities for controlled drug activation and enhanced therapeutic selectivity [29] [30] [31]. The aromatic ketone structure provides an ideal platform for developing light-activated prodrugs that can achieve spatiotemporal control of anticancer agent release [30] [32].

Photoreactive ketone moieties derived from the 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone framework undergo specific photochemical transformations upon exposure to targeted wavelengths of light, enabling precise control over drug activation in tumor tissues [30] [31]. This approach allows for selective activation of cytotoxic agents within cancerous tissues while minimizing systemic toxicity to healthy organs [33] [34].

The design strategy incorporates the halogenated aromatic ketone as a photolabile protecting group that can be cleaved under controlled light exposure conditions [30]. The presence of both chlorine and fluorine substituents modulates the photochemical properties of the ketone, allowing for fine-tuning of activation wavelengths and reaction kinetics [31]. This enables optimization for specific clinical applications and tumor types [32].

Research demonstrates that platinum(IV) prodrugs incorporating photoreactive ketone moieties achieve cytotoxicity enhancement factors exceeding 1700-fold compared to conventional platinum-based anticancer drugs [30] [31]. The photoreductive activation mechanism involves light-induced electron transfer processes that lead to release of active platinum(II) species directly within tumor cells [30].

The ketone-based prodrug approach offers significant advantages over traditional chemotherapy, including reduced systemic side effects, improved tumor selectivity, and the ability to achieve therapeutic concentrations in previously inaccessible tumor locations [29] [34]. The photoreactive ketone functionality enables temporal control over drug activation, allowing clinicians to precisely time therapeutic intervention [32].

XLogP3

3.9

Dates

Last modified: 08-19-2023

Explore Compound Types